3,3-Dimethylquinoline-2,4(1H,3H)-dione
Overview
Description
3,3-Dimethylquinoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for research and development.
Mechanism of Action
Target of Action
Similar compounds have been used in photodynamic therapy (pdt), which typically targets abnormal cell growth such as cancer cells and a broad spectrum of microorganisms .
Mode of Action
In the context of PDT, the compound, when excited by light at an appropriate wavelength, interacts with oxygen present in the cell to generate reactive oxygen species (ROS) . This process, known as photosensitization, can cause damage to the targeted cells .
Biochemical Pathways
In general, photosensitizing compounds used in PDT can affect various cellular pathways, primarily through the generation of ROS .
Result of Action
In the context of pdt, the generation of ros can lead to cellular damage and death, particularly in targeted abnormal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylquinoline-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the condensation of aniline with acetophenone, followed by cyclization. This reaction typically requires a catalyst, such as a zeolite, to proceed efficiently . Another method involves the use of propargylic alcohols in an acid-catalyzed tandem reaction, which can yield various quinoline derivatives depending on the specific conditions and reagents used .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial production process. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which have distinct chemical properties and applications.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
3,3-Dimethylquinoline-2,4(1H,3H)-dione has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,3-Dimethylquinoline-2,4(1H,3H)-dione include other quinoline derivatives such as:
- 2-Methylquinoline
- 4-Hydroxyquinoline
- 8-Hydroxyquinoline
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
3,3-dimethyl-1H-quinoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2)9(13)7-5-3-4-6-8(7)12-10(11)14/h3-6H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWZVQZZQTUTFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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